

D-Valine-d8: A Technical Guide to Isotopic Purity and Enrichment

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Compound of Interest

Compound Name: *D-Valine-d8*

Cat. No.: *B15554495*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **D-Valine-d8**, a deuterated isotopologue of the D-enantiomer of valine. This guide details the specifications for isotopic purity and enrichment, outlines the primary analytical methodologies for its characterization, and describes its key applications in research and drug development.

Core Concepts: Isotopic Purity and Enrichment

D-Valine-d8 is a stable isotope-labeled compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium (^2H or D). This substitution results in a distinct mass shift, making it an invaluable tool in mass spectrometry-based analyses.^[1]

Isotopic Purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For **D-Valine-d8**, this is the percentage of molecules that are fully deuterated at all eight specified positions.

Isotopic Enrichment is the percentage of a specific atom at a particular position that is the desired isotope. For **D-Valine-d8**, this is often expressed as "atom percent D," indicating the percentage of deuterium at the labeled positions.

High isotopic purity and enrichment are critical for minimizing cross-talk between the labeled and unlabeled analyte signals in sensitive analytical methods, ensuring the accuracy of quantitative studies.

Quantitative Data Summary

The quality of **D-Valine-d8** can vary between suppliers. The following tables summarize key physicochemical properties and typical purity specifications available commercially.

Table 1: Physicochemical Properties of D-Valine and **D-Valine-d8**

Property	D-Valine	D-Valine-d8
Chemical Formula	C ₅ H ₁₁ NO ₂	C ₅ H ₃ D ₈ NO ₂
Molecular Weight	117.15 g/mol	125.20 g/mol
CAS Number	640-68-6	1116448-82-8
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in water	Soluble in water

Table 2: Comparison of Typical Commercial Specifications for **D-Valine-d8**

Specification	Supplier A (e.g., Sigma-Aldrich)	Supplier B (e.g., Cambridge Isotope Laboratories)	Supplier C (e.g., Cayman Chemical)
Isotopic Purity (Atom % D)	≥98%	98% ^[2]	≥99% deuterated forms (d ₁ -d ₈) ^[3]
Chemical Purity	≥98% (CP)	98%+ ^[2]	Not specified
Enantiomeric Purity	Not specified	Not specified	Not specified

Note: Specific purity values may vary by lot. Always refer to the Certificate of Analysis for precise data.

Experimental Protocols for Purity and Enrichment Determination

The determination of isotopic purity and enrichment of **D-Valine-d8** relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the positions of deuterium incorporation and quantifying isotopic enrichment.

3.1.1. Quantitative ^1H -NMR for Isotopic Purity

This method quantifies the residual protons at the deuterated positions.

- Sample Preparation:
 - Accurately weigh a known amount of **D-Valine-d8** and a certified internal standard (e.g., maleic acid) into an NMR tube.
 - Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D_2O).
- NMR Data Acquisition:
 - Acquire a quantitative ^1H -NMR spectrum.
 - Key Parameters:
 - Relaxation Delay ($d1$): Set to at least 5 times the longest T_1 relaxation time of the protons of interest to ensure full relaxation between scans. A typical starting point is 15-30 seconds.[\[4\]](#)
 - Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio for accurate integration of small residual proton signals.
 - Pulse Angle: A 30° or 90° pulse can be used, but consistency is key.[\[4\]](#)
- Data Processing and Calculation:

- Integrate the signal from the internal standard and the residual ^1H signals of **D-Valine-d8**.
- Calculate the molar ratio of **D-Valine-d8** to the internal standard.
- The isotopic purity is calculated based on the expected and observed proton signals.

3.1.2. ^2H -NMR for Direct Detection

^2H (Deuterium) NMR allows for the direct observation of the deuterium signals, confirming the sites of labeling.

- Sample Preparation: Dissolve the **D-Valine-d8** sample in a non-deuterated solvent (e.g., H_2O with a suitable buffer) to avoid a large solvent signal.[\[5\]](#)
- NMR Data Acquisition:
 - Acquire a ^2H -NMR spectrum. These experiments must be performed unlocked.[\[5\]](#)
 - Key Parameters:
 - The natural abundance of deuterium is low, so a sufficient number of scans is required to obtain a good signal-to-noise ratio.[\[6\]](#)
 - The chemical shift range of ^2H is similar to ^1H .[\[7\]](#)
- Data Analysis: The presence and integration of peaks in the ^2H spectrum confirm the positions and relative abundance of the deuterium labels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for confirming the mass shift due to deuteration and assessing isotopic purity by analyzing the distribution of isotopologues.

- Sample Preparation:
 - Prepare a dilute solution of **D-Valine-d8** in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[\[1\]](#)

- LC-MS/MS Analysis:
 - Inject the sample into an LC-MS/MS system.
 - Typical LC Parameters:
 - Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 μ m) or HILIC column.[1]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to elute valine (e.g., 5-95% B over 5 minutes).[8]
 - Flow Rate: 0.3-0.5 mL/min.[8]
 - Typical MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
 - Scan Type: Full scan to observe the molecular ion cluster, or Multiple Reaction Monitoring (MRM) for targeted analysis.
 - MRM Transitions (Proposed):
 - D-Valine (unlabeled): Precursor ion (Q1) m/z 118.1 \rightarrow Product ion (Q3) m/z 72.1 (loss of formic acid and H).
 - **D-Valine-d8**: Precursor ion (Q1) m/z 126.2 \rightarrow Product ion (Q3) m/z 78.1.
- Data Analysis:
 - In full scan mode, the isotopic distribution of the molecular ion peak is analyzed. The most abundant peak should correspond to the fully deuterated molecule (M+8).
 - The relative intensities of the M+0 to M+7 peaks are used to calculate the isotopic purity.

Applications in Research and Drug Development

The primary application of **D-Valine-d8** is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of D-Valine or related analytes.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard quantitative technique that corrects for sample loss during preparation and variations in instrument response.^[9]

Workflow for Quantification of an Analyte using **D-Valine-d8** Internal Standard:

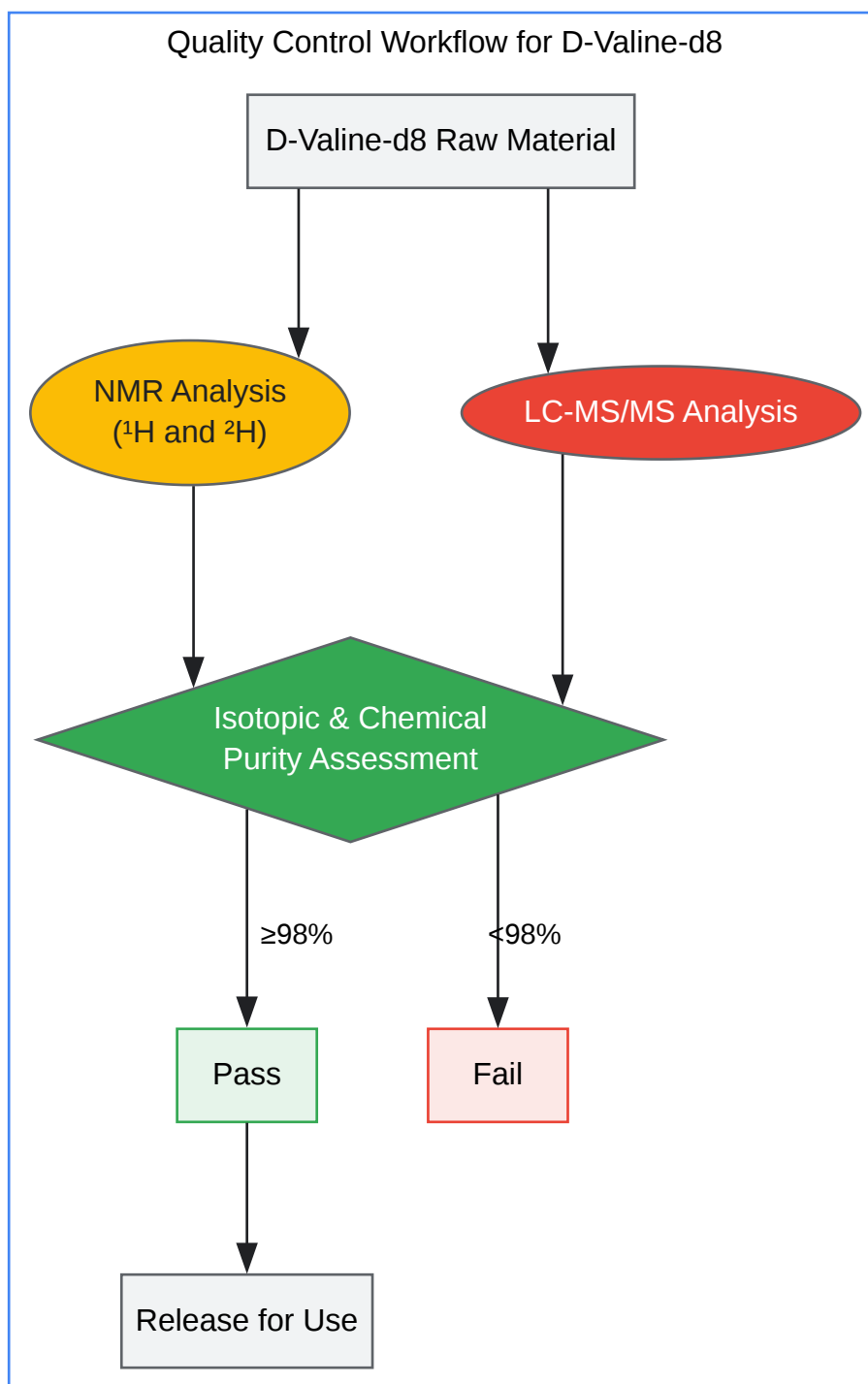
- **Spiking:** A known amount of **D-Valine-d8** (internal standard) is added to the sample containing the unknown amount of the analyte (e.g., D-Valine).
- **Sample Preparation:** The sample is processed (e.g., protein precipitation, extraction) to remove interferences.^[1]
- **LC-MS/MS Analysis:** The prepared sample is analyzed, monitoring the MRM transitions for both the analyte and the internal standard.
- **Quantification:** The ratio of the analyte's peak area to the internal standard's peak area is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve.^[9]

Metabolic Flux Analysis

In metabolic studies, **D-Valine-d8** can be used as a tracer to follow the metabolic fate of valine through various biochemical pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through specific metabolic routes.^[10]

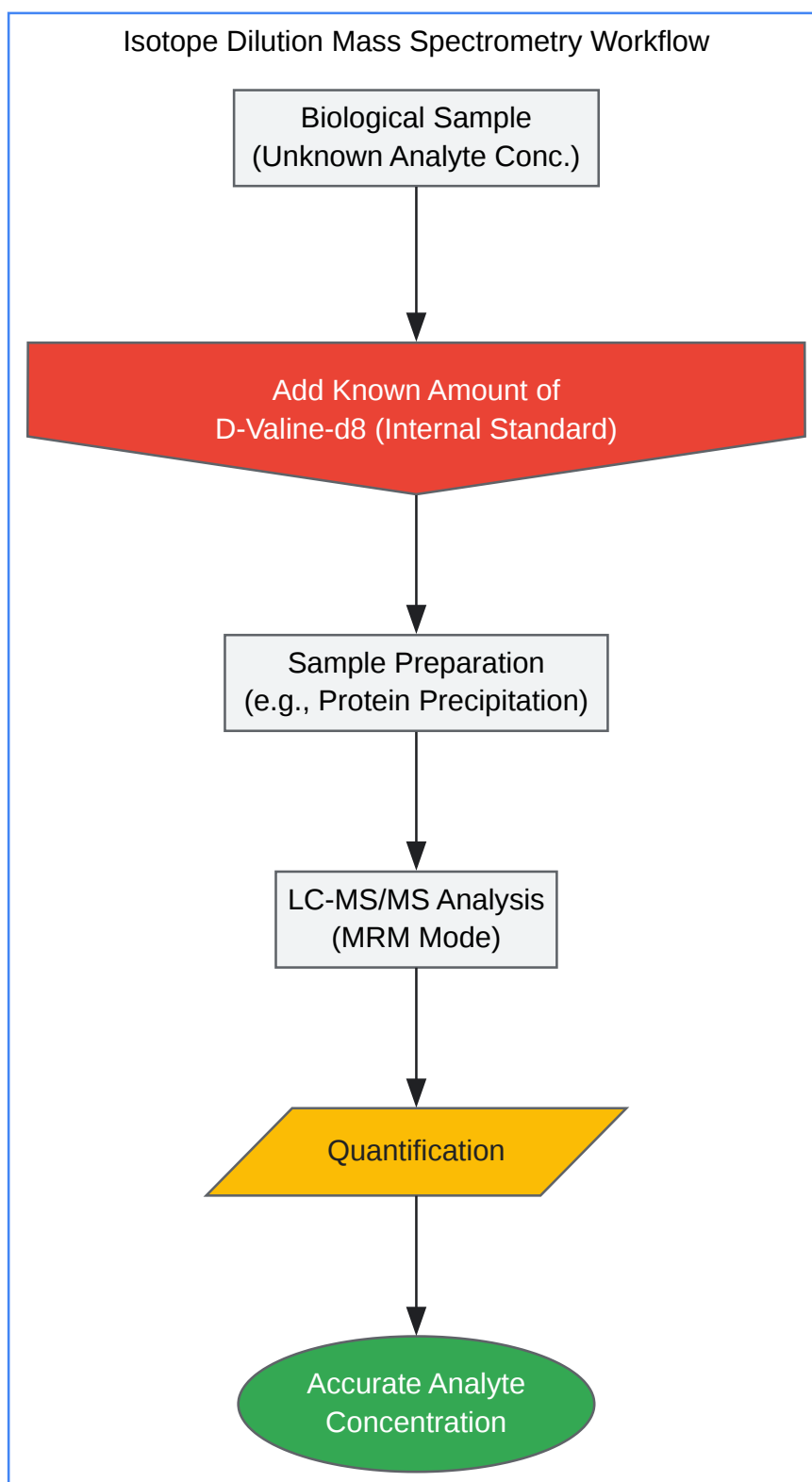
Mandatory Visualizations

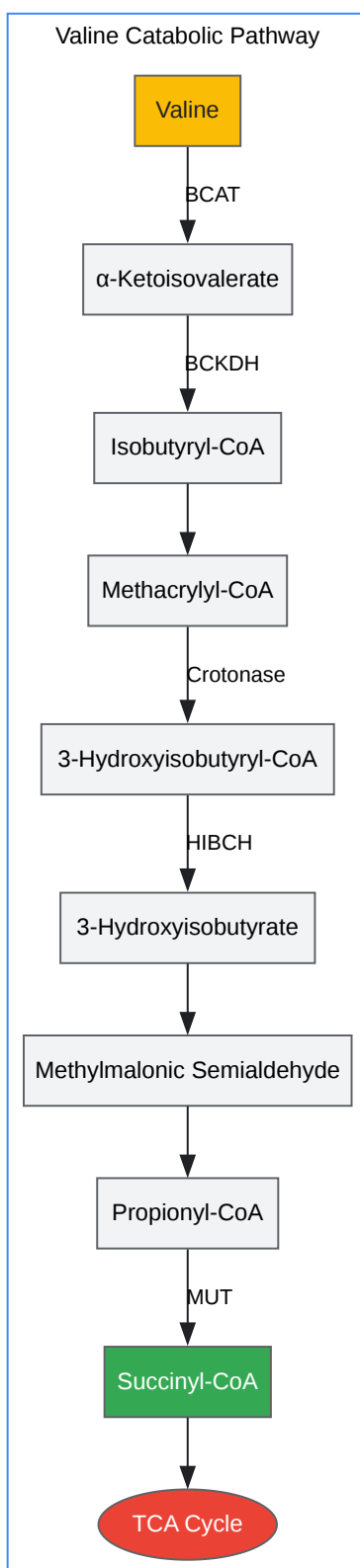
The following diagrams illustrate key concepts and workflows related to **D-Valine-d8**.



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Caption: Quality control workflow for **D-Valine-d8**.





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